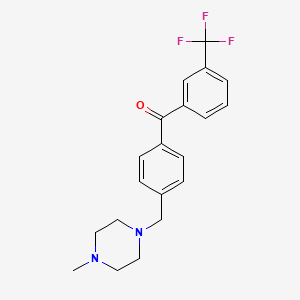

4'-(4-Methylpiperazinomethyl)-3-trifluoromethylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride involves the reaction of 4-bromomethyl benzoic acid with 1-methyl piperazine in the presence of potassium carbonate and in a n-butanol medium at room temperature .Applications De Recherche Scientifique

Analytical Methodology

A study by Ye et al. (2008) details a sensitive method for measuring concentrations of various environmental phenols, including benzophenones, in human milk. This method utilizes an on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system, showcasing the importance of benzophenone derivatives in analytical chemistry for environmental and health monitoring (Ye, X., Bishop, A., Needham, L., & Calafat, A., 2008).

Stereochemical Studies

Schwientek, Pleus, and Hamann (1999) investigated the enantioselective electrodes for stereoselective electroreduction of various benzophenones. Their study provides insights into the stereochemical applications of benzophenones in electrochemical processes (Schwientek, M., Pleus, S., & Hamann, C. H., 1999).

Chemical Synthesis

Okamoto, Kumeda, and Yonezawa (2010) describe a method for diarylation of the CF3 group in 4-trifluoromethylbenzoyl chloride, highlighting the chemical synthesis applications of benzophenone derivatives. This study presents a chemoselective arylation technique valuable in organic synthesis (Okamoto, A., Kumeda, K., & Yonezawa, N., 2010).

Photophysical and Photochemical Studies

Research by Ma et al. (2013) on 3-methylbenzophenone and 4-methylbenzophenone using spectroscopy and density functional theory calculations provides an understanding of their photophysical and photochemical reactions. This study underscores the significance of benzophenones in understanding the dynamics of photochemical processes (Ma, J., Su, T., Li, M., Zhang, X., Huang, J., & Phillips, D., 2013).

Corrosion Inhibition

A study by Boutouil et al. (2020) explores the use of benzophenone derivatives as corrosion inhibitors. This research highlights the potential of these compounds in industrial applications, particularly in protecting metals from corrosion (Boutouil, A., Elazhary, I., Laamari, M. R., Ben El Ayouchia, H., Anane, H., El Haddad, M., & Stiriba, S., 2020).

Propriétés

IUPAC Name |

[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O/c1-24-9-11-25(12-10-24)14-15-5-7-16(8-6-15)19(26)17-3-2-4-18(13-17)20(21,22)23/h2-8,13H,9-12,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVVKVIDYNUOFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642986 |

Source

|

| Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(4-Methylpiperazinomethyl)-3-trifluoromethylbenzophenone | |

CAS RN |

898783-93-2 |

Source

|

| Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-oxo-7-[(4-pyrrolidinomthyl)phenyl]heptanoate](/img/structure/B1325551.png)

![Ethyl 8-oxo-8-[(4-pyrrolidinomthyl)phenyl]octanoate](/img/structure/B1325552.png)